(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines two indole moieties, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . For the preparation of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone , a multi-step synthetic route is typically employed. This involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the corresponding tricyclic indole .
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound may be used in the study of these activities and the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties make it a candidate for drug development. Its ability to interact with various biological targets can lead to the discovery of new treatments for diseases .
Industry
In industry, the compound may be used in the development of new materials and chemicals. Its unique properties can be harnessed for various industrial applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other known tubulin polymerization inhibitors, such as colchicine .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Uniqueness
The uniqueness of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone Its ability to interact with multiple biological targets makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C23H23N3O3/c1-25-19(12-15-20(28-2)8-9-21(29-3)22(15)25)23(27)26-11-10-18-16(13-26)14-6-4-5-7-17(14)24-18/h4-9,12,24H,10-11,13H2,1-3H3 |
InChI Key |
PCYAIFHVEPPKAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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